REACTION_CXSMILES
|
[CH2:1]([O:8][C:9](=[NH:25])[C:10]([C:23]#[N:24])=[C:11]([SH:22])[NH:12][C:13]([O:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N1C=CC=CC=1.BrBr.O>C(#N)C>[C:16]1([O:15][C:13](=[O:14])[NH:12][C:11]2[S:22][N:25]=[C:9]([O:8][CH2:1][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)[C:10]=2[C:23]#[N:24])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1
|
Name
|
2-cyano-3-mercapto-3-phenoxycarbonylaminoacrylimidic acid benzyl ester
|
Quantity
|
282 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(C(=C(NC(=O)OC1=CC=CC=C1)S)C#N)=N
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
129 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
41.1 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 0° C. for an additional 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at ambient temperature for 2 hour
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
held at 5° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The solid product was filtered
|
Type
|
WASH
|
Details
|
washed with 0° C. ether (1 L)
|
Type
|
CUSTOM
|
Details
|
dried in the same funnel
|
Type
|
CUSTOM
|
Details
|
for 4 hours
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
The solid was added to water (1 L)
|
Type
|
STIRRING
|
Details
|
stirred vigorously for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried in the same funnel
|
Type
|
CUSTOM
|
Details
|
through the solid overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to afford a white solid (320 g pure
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)OC(NC1=C(C(=NS1)OCC1=CC=CC=C1)C#N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |